molecular formula C13H22N2OS B511047 N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine CAS No. 289488-34-2

N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine

Cat. No.: B511047
CAS No.: 289488-34-2
M. Wt: 254.39g/mol
InChI Key: HWBHEQHKHWRRKN-UHFFFAOYSA-N
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Description

N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine is a compound that features a thiophene ring substituted with a methyl group at the 3-position and a morpholinopropan-1-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary and tertiary amines, and various substituted thiophene derivatives .

Scientific Research Applications

N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

CAS No.

289488-34-2

Molecular Formula

C13H22N2OS

Molecular Weight

254.39g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H22N2OS/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15/h3,10,14H,2,4-9,11H2,1H3

InChI Key

HWBHEQHKHWRRKN-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNCCCN2CCOCC2

Canonical SMILES

CC1=C(SC=C1)CNCCCN2CCOCC2

Origin of Product

United States

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